4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine

Structure-Activity Relationship Pharmacophore Design Medicinal Chemistry

4-Methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine (CAS 946323-59-7) is a synthetic heterocyclic compound of molecular formula C20H26N4O5 and molecular weight 402.45 g/mol, featuring a 2-methyl-4-methoxypyrimidine core linked via a piperazine bridge to a 3,4,5-trimethoxybenzoyl moiety. The compound belongs to the piperazinylpyrimidine class, a scaffold associated with kinase inhibition and chemokine receptor (CCR4) antagonism.

Molecular Formula C20H26N4O5
Molecular Weight 402.451
CAS No. 946323-59-7
Cat. No. B2599346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine
CAS946323-59-7
Molecular FormulaC20H26N4O5
Molecular Weight402.451
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C20H26N4O5/c1-13-21-17(12-18(22-13)28-4)23-6-8-24(9-7-23)20(25)14-10-15(26-2)19(29-5)16(11-14)27-3/h10-12H,6-9H2,1-5H3
InChIKeyLNEQXODYJIQVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine (CAS 946323-59-7): Structural Profile for Procurement Evaluation


4-Methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine (CAS 946323-59-7) is a synthetic heterocyclic compound of molecular formula C20H26N4O5 and molecular weight 402.45 g/mol, featuring a 2-methyl-4-methoxypyrimidine core linked via a piperazine bridge to a 3,4,5-trimethoxybenzoyl moiety [1]. The compound belongs to the piperazinylpyrimidine class, a scaffold associated with kinase inhibition [2] and chemokine receptor (CCR4) antagonism [3]. As a research chemical cataloged in the ZINC database (ZINC000045324744), it is available for non-human, non-therapeutic research purposes, with a calculated logP of 0.613 and fraction sp3 of 0.55 [1].

Why Piperazinylpyrimidine Analogs Cannot Substitute for CAS 946323-59-7 in Focused Research Programs


Substitution risk within the piperazinylpyrimidine class is non-trivial due to the pronounced sensitivity of biological activity to specific substitution patterns. The 3,4,5-trimethoxybenzoyl group attached to the piperazine ring of CAS 946323-59-7 represents a pharmacophoric element distinct from the sulfonyl, tosyl, or alkyl-carbonyl variants found in close analogs . In the broader piperazinylpyrimidine series, even modest changes in the N4 substituent of the piperazine ring have been shown to redirect kinase selectivity profiles—compound 4 in the Shallal et al. series demonstrated selective mutant PDGFR inhibition while compound 15 preferentially targeted MDA-MB-468 breast cancer cells, despite sharing the same core scaffold [1]. Similarly, CCR4 antagonism potency among piperazinyl pyrimidine derivatives varies with substitution identity at multiple positions, making generic interchange unreliable without assay confirmation [2]. The five methoxy groups distributed across both the pyrimidine (position 4) and benzoyl (positions 3,4,5) rings of CAS 946323-59-7 create a unique hydrogen-bond acceptor topology that influences both target engagement and physicochemical properties relative to analogs with fewer or differently positioned methoxy substituents.

CAS 946323-59-7: Quantitative Differentiation Evidence Against In-Class Comparators


Methoxy Group Count and Hydrogen-Bond Acceptor Topology Differentiates CAS 946323-59-7 from Tosyl and Sulfonyl Piperazinylpyrimidine Analogs

CAS 946323-59-7 contains five methoxy oxygen atoms (one at pyrimidine C4; three at benzoyl C3,4,5; plus the benzoyl carbonyl oxygen) functioning as hydrogen-bond acceptors (HBAs), creating a total of six HBA sites. In contrast, the tosyl-substituted analog 4-methoxy-2-methyl-6-(4-tosylpiperazin-1-yl)pyrimidine possesses only four HBA sites (two sulfonyl oxygens plus two methoxy oxygens), while the propylsulfonyl analog 4-methoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine has three HBA sites. The 3,4,5-trimethoxybenzoyl motif in CAS 946323-59-7 is recognized in the literature as a pharmacophore that enhances binding to ATP-binding pockets of kinases and to platelet-activating factor (PAF) receptors, whereas sulfonyl and tosyl groups lack this established pharmacophoric precedent [1].

Structure-Activity Relationship Pharmacophore Design Medicinal Chemistry

Piperazinylpyrimidine Scaffold Endows Class-Level Kinase Inhibition Potential Absent in Non-Pyrimidine Trimethoxybenzoyl Derivatives

CAS 946323-59-7 incorporates both the piperazinylpyrimidine core—validated as a kinase inhibitor scaffold in the Shallal et al. (2011) series where compounds 4, 15, and 16 demonstrated selective inhibition of PDGFR, CK1, and RAF kinase subfamily members—and the 3,4,5-trimethoxybenzoyl group, which alone is associated with PAF receptor antagonism. This dual pharmacophoric character distinguishes it from simpler 3,4,5-trimethoxybenzoyl-piperazine derivatives (e.g., 2-methyl-1-(3,4,5-trimethoxybenzoyl)piperazine, CAS 1240565-33-6) that lack the pyrimidine ring and have no reported kinase activity [1]. While direct IC50 data for CAS 946323-59-7 against specific kinases are not available in the public domain, the class-level inference is that the pyrimidine ring provides a critical hinge-binding motif for the ATP pocket, a feature entirely absent in non-pyrimidine trimethoxybenzoyl-piperazines [1].

Kinase Inhibition Antitumor Screening Scaffold Comparison

Computed Physicochemical Profile Supports Favorable Drug-Likeness Relative to High-Molecular-Weight Piperazinylpyrimidine Analogs

CAS 946323-59-7 possesses a calculated logP of 0.613 (ZINC database) and molecular weight of 402.45 g/mol, placing it within favorable drug-like chemical space per Lipinski's Rule of Five (logP ≤ 5; MW ≤ 500). By comparison, 4-methyl-6-(4-methylpiperazin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine (MW 470.6 g/mol) and 4-{4-methyl-7-oxo-2-[4-(3,4,5-trimethoxybenzoyl)-piperazin-1-yl]-7H-pyrido[2,3-d]pyrimidin-8-yl}-benzamide (CAS 583879-50-9, MW higher) are heavier analogs that approach or exceed Lipinski thresholds [1]. The fraction sp3 of 0.55 for CAS 946323-59-7 indicates a balanced saturation profile that favors solubility while maintaining sufficient aromaticity for target binding. These computed parameters suggest CAS 946323-59-7 may offer superior developability relative to bulkier in-class analogs, though this is a predictive inference without experimental PK confirmation [2].

Drug-likeness ADME Prediction Physicochemical Profiling

Trimethoxybenzoyl Pharmacophore Confers Multi-Target Potential Distinct from Mono- or Di-Methoxybenzoyl Piperazinylpyrimidine Analogs

The 3,4,5-trisubstitution pattern of the benzoyl ring in CAS 946323-59-7 is structurally distinct from the 2-methoxybenzoyl and 4-methoxybenzoyl variants found in analogs such as 2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine and 5-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]-2,4-dimethylpyrimidine [1]. Literature on 3,4,5-trimethoxybenzoyl-piperazine derivatives demonstrates that the trisubstitution pattern is critical for PAF receptor antagonism—removal of even one methoxy group substantially reduces potency [2]. In the context of piperazinylpyrimidine kinase inhibitors, the Shallal et al. SAR reveals that peripheral substituent identity (rather than merely presence) determines selectivity across kinase subfamilies; thus, the specific 3,4,5-trimethoxy pattern is expected to confer a distinct selectivity fingerprint relative to mono-methoxy variants [3].

Pharmacophore Mapping Multi-target Activity Chemical Biology

Research Application Scenarios for 4-Methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine (CAS 946323-59-7)


Kinase Inhibitor Screening Libraries for Oncology Drug Discovery

CAS 946323-59-7 is structurally suited for inclusion in focused kinase inhibitor screening decks targeting PDGFR, CK1, RAF, or KIT kinase subfamilies. The piperazinylpyrimidine core has demonstrated selective kinase inhibition in the Shallal et al. (2011) series, where compound 4 preferentially inhibited oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. The 3,4,5-trimethoxybenzoyl group may additionally confer PAF receptor modulatory activity, making this compound a candidate for phenotypic screening in tumor microenvironments where both kinase signaling and inflammatory pathways are relevant.

CCR4 Antagonist Lead Identification for Immuno-Oncology and Allergic Disease

Given that piperazinyl pyrimidine derivatives are claimed as CCR4 antagonists in US Patent 9,493,453 for the treatment of asthma, allergic dermatitis, rheumatoid arthritis, and HIV-related conditions, CAS 946323-59-7 can serve as a screening candidate or scaffold-hopping starting point in CCR4 antagonist programs [2]. CCR4 mediates Treg migration into tumor microenvironments, and CCR4 antagonists are being evaluated for enhancing antitumor immunity—a 2024 AACR abstract (Abstract 6537) describes novel CCR4 antagonists inducing potent antitumor responses through Treg migration inhibition [3].

Structure-Activity Relationship (SAR) Expansion of the Trimethoxybenzoyl-Piperazine Pharmacophore

The compound serves as a key intermediate for SAR exploration at the intersection of the trimethoxybenzoyl pharmacophore (validated in PAF antagonists and CNS depressants) and the piperazinylpyrimidine kinase-inhibitor scaffold [4]. Researchers can systematically vary the pyrimidine substitution (C2 methyl, C4 methoxy) or the piperazine linker to map selectivity determinants across kinome targets. The favorable computed drug-likeness parameters (MW 402.45, logP 0.613, Fsp3 0.55) support its use as a lead-like starting point for medicinal chemistry optimization [5].

Chemical Probe Development for PDGFR-Mutant-Driven Cancer Models

Based on class-level evidence from compound 4 in the Shallal et al. series, which showed selective binding to mutant KIT and PDGFRA kinases, CAS 946323-59-7 represents a structurally related candidate for developing chemical probes to study PDGFR-family kinase mutations in resistant tumor models [1]. The 3,4,5-trimethoxybenzoyl substituent may modulate selectivity relative to the original compound 4, warranting head-to-head profiling in mutant vs. wild-type kinase assays.

Quote Request

Request a Quote for 4-methoxy-2-methyl-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.